molecular formula C17H21FN2OS B2512465 cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-51-5

cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2512465
CAS No.: 851865-51-5
M. Wt: 320.43
InChI Key: OAFDAARXRFVPDS-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a cyclohexylmethanone group and at the 2-position with a (4-fluorobenzyl)thio moiety.

Properties

IUPAC Name

cyclohexyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFDAARXRFVPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine.

    Thioether Formation:

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of key analogs is provided below, focusing on structural features, synthetic routes, and inferred physicochemical properties.

2.1. Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Features Potential Impact
Target Compound 4,5-dihydro-1H-imidazole Cyclohexylmethanone, 4-fluorobenzyl thio High lipophilicity; electron-withdrawing fluorine Enhanced metabolic stability and target binding
(4-Ethoxyphenyl) analog () 4,5-dihydro-1H-imidazole 4-Ethoxyphenylmethanone, 4-fluorobenzyl thio Ethoxy group introduces polarity Reduced lipophilicity; altered solubility and metabolic pathways
2-Cyclohexyl-4,5-diphenyl-1H-imidazole () 1H-imidazole Cyclohexyl, diphenyl Aromatic rings increase rigidity; absence of thioether Lower solubility; distinct binding interactions due to planar structure
Triazole derivative () 1,2,4-triazole Sulfonyl, 2,4-difluorophenyl Sulfonyl group enhances acidity; difluorophenyl adds steric bulk Increased reactivity in hydrogen-bonding environments
EMB-FUBINACA () Indazole 4-Fluorobenzyl, ethyl valinate Carboxamide linkage; fluorinated benzyl group Likely protease resistance; receptor selectivity in cannabinoid analogs

Research Findings and Challenges

  • Computational Studies : Density-functional theory () could predict the target’s electron distribution, correlating with reactivity .
  • Crystallography : SHELX software () may resolve its structure, though dihydroimidazole flexibility complicates crystallization .
  • Limitations : Direct biological data (e.g., IC50) are absent in the evidence; inferences rely on structural analogs.

Biological Activity

Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its therapeutic prospects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic pathways
Antioxidant PropertiesExhibits radical scavenging capabilities
Anti-inflammatory EffectsMay reduce inflammation markers in vitro

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound in various models:

  • Antioxidant Activity : In vitro assays demonstrated that this compound effectively scavenges reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Research indicated that the compound could significantly reduce pro-inflammatory cytokines in cell cultures, pointing towards its utility in inflammatory diseases.

Table 2: Experimental Results

Study FocusMethodologyKey Findings
Antioxidant ActivityDPPH Scavenging AssayIC50 = 15 µM; effective ROS scavenger
Anti-inflammatory EffectsELISA for Cytokine LevelsSignificant reduction in TNF-alpha levels

4. Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit cellular proliferation suggests potential use as an anticancer agent.
  • Neurodegenerative Diseases : The antioxidant properties may provide protective effects against neuronal damage.

5. Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for future research. Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential across different disease models.

Continued exploration into its structure–activity relationships (SAR) will be crucial for optimizing its efficacy and safety profiles for clinical applications.

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